molecular formula C33H53N11O9 B1587503 1-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide CAS No. 51776-33-1

1-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide

Cat. No. B1587503
CAS RN: 51776-33-1
M. Wt: 747.8 g/mol
InChI Key: ASNHUSJQZWXBOG-UHFFFAOYSA-N
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Description

This complex compound exhibits a lengthy and intricate structure, composed of multiple amino acid residues and functional groups. Let’s break it down step by step.



Synthesis Analysis

The synthesis of this compound likely involves sequential peptide bond formations, starting from individual amino acids. Precursor molecules with protected functional groups are assembled, and deprotection steps lead to the final product. Detailed synthetic pathways and conditions would require further investigation.



Molecular Structure Analysis

The molecular formula of the compound suggests a peptide-like structure. The presence of amino acids, hydroxy groups, and amide linkages indicates its biological relevance. A detailed depiction of the molecular structure, including bond angles and stereochemistry, would be essential for a thorough understanding.



Chemical Reactions Analysis

Considering the various functional groups, this compound could participate in several chemical reactions. Hydrolysis of amide bonds, oxidation of phenolic groups, and nucleophilic substitutions are potential reactions. Investigating its reactivity under different conditions would provide valuable insights.



Physical And Chemical Properties Analysis


  • Solubility : Investigate its solubility in different solvents (water, organic solvents).

  • Melting and Boiling Points : Determine its melting and boiling points.

  • Stability : Assess its stability under various conditions (pH, temperature, light).

  • Spectroscopic Data : Obtain IR, NMR, and mass spectrometry data for characterization.


Safety And Hazards


  • Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.

  • Handling Precautions : Due to its complexity, safe handling protocols are crucial.

  • Environmental Impact : Assess its impact on the environment.


Future Directions


  • Biological Studies : Investigate its interactions with cellular components.

  • Drug Development : Explore its potential as a drug candidate.

  • Structural Modifications : Design analogs for improved properties.

  • Clinical Trials : If promising, move toward clinical evaluation.


Please note that this analysis is based on the compound’s structure, and further research and experimental data are necessary to validate these hypotheses1.


properties

IUPAC Name

1-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H53N11O9/c1-18(2)13-23(41-27(48)16-40-29(50)24(43-28(49)21(34)17-45)14-19-7-9-20(46)10-8-19)30(51)42-22(5-3-11-38-33(36)37)32(53)44-12-4-6-25(44)31(52)39-15-26(35)47/h7-10,18,21-25,45-46H,3-6,11-17,34H2,1-2H3,(H2,35,47)(H,39,52)(H,40,50)(H,41,48)(H,42,51)(H,43,49)(H4,36,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNHUSJQZWXBOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H53N11O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401002
Record name LH-RH Fragment 4-10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

747.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide

CAS RN

51776-33-1
Record name LH-RH Fragment 4-10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Luteinizing hormone releasing hormonefragment 4-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide
Reactant of Route 2
1-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide
Reactant of Route 3
1-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide
Reactant of Route 4
1-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide
Reactant of Route 5
1-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide
Reactant of Route 6
1-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide

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